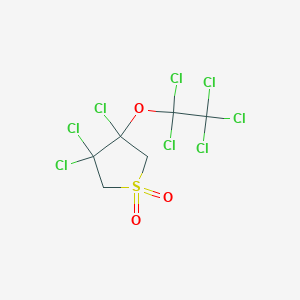

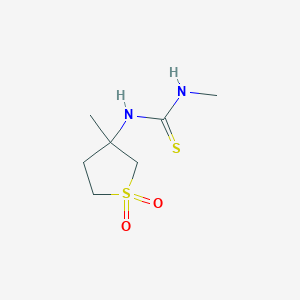

![molecular formula C12H8BrFN2O2S B12115660 5-Bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid](/img/structure/B12115660.png)

5-Bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid is a heterocyclic compound that contains bromine, fluorine, sulfur, and nitrogen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and 5-bromo-2-mercaptopyrimidine-4-carboxylic acid.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 5-bromo-2-mercaptopyrimidine-4-carboxylic acid attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Brom-2-[(4-Fluorbenzyl)sulfanyl]pyrimidin-4-carbonsäure kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4) oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere an nucleophilen aromatischen Substitutionen, bei denen das Bromatom durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: H2O2, KMnO4 und andere Oxidationsmittel.

Reduktion: NaBH4, LiAlH4 und andere Reduktionsmittel.

Substitution: Nucleophile wie Amine, Thiole und Alkoxide.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Sulfoxiden oder Sulfonen.

Reduktion: Bildung von reduzierten schwefelhaltigen Verbindungen.

Substitution: Bildung verschiedener substituierter Pyrimidinderivate.

Wissenschaftliche Forschungsanwendungen

5-Brom-2-[(4-Fluorbenzyl)sulfanyl]pyrimidin-4-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antikanzerogener Eigenschaften.

Medizin: Wird als potenzieller Wirkstoffkandidat für verschiedene therapeutische Anwendungen untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren und Beschichtungen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 5-Brom-2-[(4-Fluorbenzyl)sulfanyl]pyrimidin-4-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen:

Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Rezeptoren oder anderen Proteinen interagieren, was zu einer Modulation ihrer Aktivität führt.

Beteiligte Pfade: Die genauen Pfade hängen von der jeweiligen Anwendung ab, können aber die Hemmung der Enzymaktivität, die Störung zellulärer Prozesse oder die Induktion von Apoptose in Krebszellen umfassen.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Brom-2-(Methylthio)pyrimidin-4-carbonsäure: Ähnliche Struktur, aber mit einer Methylthiogruppe anstelle einer Fluorbenzylgruppe.

4-Brom-2-Fluorbenzoesäure: Enthält ein Brom- und ein Fluoratom, jedoch ohne den Pyrimidinring und das Schwefelatom.

Einzigartigkeit

5-Brom-2-[(4-Fluorbenzyl)sulfanyl]pyrimidin-4-carbonsäure ist aufgrund des Vorhandenseins sowohl von Brom- als auch von Fluoratomen sowie der Sulfanylgruppe, die an den Pyrimidinring gebunden ist, einzigartig. Diese Kombination von funktionellen Gruppen verleiht ihr eindeutige chemische und biologische Eigenschaften und macht sie zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieawendungen.

Eigenschaften

Molekularformel |

C12H8BrFN2O2S |

|---|---|

Molekulargewicht |

343.17 g/mol |

IUPAC-Name |

5-bromo-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C12H8BrFN2O2S/c13-9-5-15-12(16-10(9)11(17)18)19-6-7-1-3-8(14)4-2-7/h1-5H,6H2,(H,17,18) |

InChI-Schlüssel |

WYEKNXMDKOMZDH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1CSC2=NC=C(C(=N2)C(=O)O)Br)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

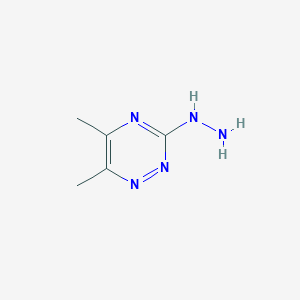

![1-Bromo-2-methoxy-4-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12115583.png)

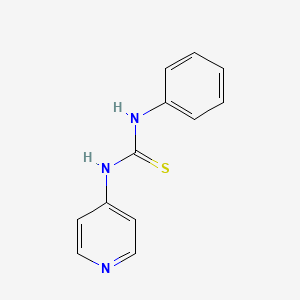

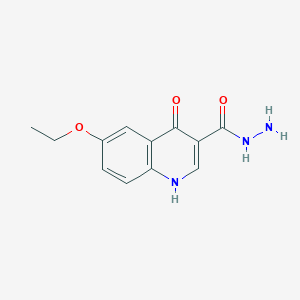

![6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B12115631.png)

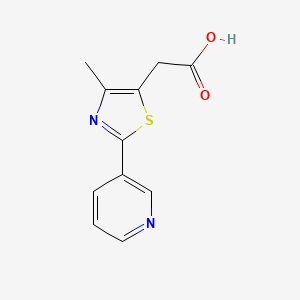

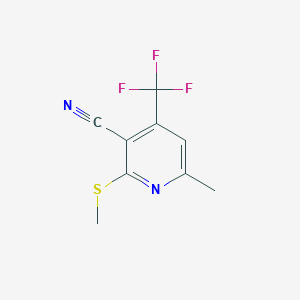

![Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]-](/img/structure/B12115650.png)

![4-Methyl-5-(2-methylpropyl)indolo[2,3-b]quinoxaline](/img/structure/B12115652.png)

![3'-(1-benzofuran-2-ylcarbonyl)-1'-[2-(dimethylamino)ethyl]-4'-hydroxy-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12115667.png)

![(2S)-2-[3-(2-Cchlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-4-methylpentanoic acid](/img/structure/B12115670.png)